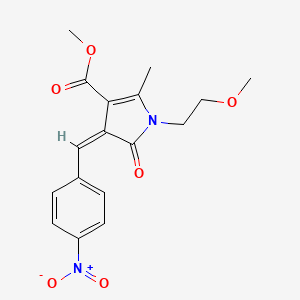
N-(5-chloro-2-methylphenyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-1-adamantanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound belongs to the class of adamantane derivatives and is known for its unique properties, which make it suitable for a wide range of applications.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-adamantanecarboxamide is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It also acts on the central nervous system to produce analgesic effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-1-adamantanecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It also exhibits neuroprotective effects and has been found to improve cognitive function in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-chloro-2-methylphenyl)-1-adamantanecarboxamide in lab experiments is its high potency and selectivity. This makes it an excellent candidate for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in larger-scale experiments.
Zukünftige Richtungen
There are several areas of future research that can be explored with N-(5-chloro-2-methylphenyl)-1-adamantanecarboxamide. These include:
1. Developing new drugs based on the structure of N-(5-chloro-2-methylphenyl)-1-adamantanecarboxamide for the treatment of various diseases.
2. Studying the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(5-chloro-2-methylphenyl)-1-adamantanecarboxamide.
3. Investigating the potential use of N-(5-chloro-2-methylphenyl)-1-adamantanecarboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Exploring the potential of N-(5-chloro-2-methylphenyl)-1-adamantanecarboxamide as a tool for studying the mechanisms of pain and inflammation in animal models.
In conclusion, N-(5-chloro-2-methylphenyl)-1-adamantanecarboxamide is a promising compound that has potential applications in the field of medicine. Its unique properties make it an excellent candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential in other areas of medicine.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-1-adamantanecarboxamide involves the reaction between 1-adamantanecarboxylic acid and 5-chloro-2-methylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-1-adamantanecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit excellent anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-11-2-3-15(19)7-16(11)20-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUROJOZNNMUJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B5103730.png)

![2-[(2-chlorobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5103744.png)
![4-{4-[(3-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5103754.png)

![N-isopropyl-1'-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5103780.png)
![N-[2-(tert-butylthio)ethyl]-N'-phenylthiourea](/img/structure/B5103781.png)
![butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5103782.png)

![methyl 4-chloro-3-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5103797.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5103812.png)

![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)
